(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
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Overview
Description
(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan is a complex organic compound with a unique structure This compound belongs to the class of furofurans, which are characterized by their fused furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its reactivity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which (3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but they often include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
(3S,3aR,6R,6aR)-3,6-dihydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan: This compound lacks the ethoxy groups, resulting in different chemical properties and reactivity.
(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan: The presence of methoxy groups instead of ethoxy groups alters its solubility and reactivity
Uniqueness
The uniqueness of (3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, from synthetic chemistry to industrial processes .
Properties
CAS No. |
30915-81-2 |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |
InChI |
InChI=1S/C10H18O4/c1-3-11-7-5-13-10-8(12-4-2)6-14-9(7)10/h7-10H,3-6H2,1-2H3/t7-,8+,9-,10-/m1/s1 |
InChI Key |
AWODWWZOMLJAAS-UTINFBMNSA-N |
Isomeric SMILES |
CCO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OCC |
Canonical SMILES |
CCOC1COC2C1OCC2OCC |
Origin of Product |
United States |
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